molecular formula C21H23N3O6S B3298134 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896379-01-4

4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298134
CAS No.: 896379-01-4
M. Wt: 445.5 g/mol
InChI Key: HOKYJMCXNLKVDZ-UHFFFAOYSA-N
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Description

4-(4-Methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at the 4-position with a 4-methylbenzenesulfonyl group and at the 8-position with a 4-nitrobenzoyl moiety. Such spirocyclic frameworks are of interest in drug discovery due to their conformational rigidity, which can improve target selectivity .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-16-2-8-19(9-3-16)31(28,29)23-14-15-30-21(23)10-12-22(13-11-21)20(25)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYJMCXNLKVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, leading to the formation of the spirocyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The nitrobenzoyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl and nitrobenzoyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as benzene and conditions like low temperatures (0-5°C) are often employed to control the reaction kinetics and selectivity .

Major Products Formed

The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrobenzoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The spirocyclic structure provides rigidity and specificity in binding to these targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in Sulfonyl Substituents

4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Substituents : 4-Methoxyphenylsulfonyl (electron-donating methoxy group) and methylsulfonyl.
  • However, the methylsulfonyl group lacks the aromaticity of the nitrobenzoyl group, reducing π-π stacking interactions .
8-(4-Bromobenzoyl)-4-(4-Fluoro-3-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane
  • Substituents : 4-Fluoro-3-methylbenzenesulfonyl (electron-withdrawing fluorine) and 4-bromobenzoyl.
  • Compared to the nitro group, bromine is less electron-withdrawing but may improve membrane permeability .
4-(4-Methylbenzenesulfonyl)-8-(2,5-Dimethylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane
  • Substituents : Dual sulfonyl groups (4-methylbenzenesulfonyl and 2,5-dimethylbenzenesulfonyl).
  • The absence of a nitro or benzoyl group limits electronic diversity compared to the target compound .

Variations in Benzoyl Substituents

4-(4-Methoxybenzoyl)-8-Propyl-1-Oxa-4,8-Diazaspiro[4.5]decane-3-Carboxylic Acid
  • Substituents : 4-Methoxybenzoyl (electron-donating) and propyl chain with carboxylic acid.
  • Impact : The methoxy group reduces electron withdrawal compared to nitro, while the carboxylic acid enhances solubility and ionic interactions. This structure may favor pharmacokinetic properties over the nitro-substituted target compound .
[8-(3-Chloro-5-Trifluoromethylpyridin-2-yl)-1-Oxa-4,8-Diazaspiro[4.5]decan-4-yl]-Thiophen-2-ylmethanone
  • Substituents : Heteroaromatic thiophene carbonyl and chloro-trifluoromethylpyridinyl.
  • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the thiophene moiety enables unique π-interactions. This contrasts with the nitrobenzoyl group’s strong polarization .

Key Structural and Property Comparisons

Compound ID/Reference Sulfonyl Group Benzoyl/Other Group Molecular Weight Key Features
Target Compound 4-Methylbenzenesulfonyl 4-Nitrobenzoyl ~484 g/mol* High polarity, strong electron withdrawal
4-Methoxyphenylsulfonyl Methylsulfonyl 390.47 g/mol Enhanced solubility, reduced π-stacking
4-Fluoro-3-methylbenzenesulfonyl 4-Bromobenzoyl ~550 g/mol* Halogen bonding, steric bulk
- 4-Methoxybenzoyl + carboxylic acid ~393 g/mol* Ionic interactions, improved solubility
- Thiophen-2-ylmethanone 431.90 g/mol Heteroaromatic interactions

*Estimated based on molecular formulae.

Biological Activity

The compound 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by a unique spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its molecular formula and weight are significant in understanding its biological activity and potential applications in medicinal chemistry.

Structural Characteristics

The compound features:

  • Spirocyclic Framework : A diazaspiro structure that imparts rigidity and specificity in binding to biological targets.
  • Functional Groups : The presence of sulfonyl and nitrobenzoyl groups enhances its chemical diversity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can participate in hydrogen bonding, while the nitro group may facilitate electrostatic interactions, leading to modulation of enzymatic activity. This interaction is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, derivatives of the diazaspiro framework have been reported to exhibit cytotoxic effects against various tumor cell lines. The introduction of nitro groups has been linked to enhanced antiproliferative effects, suggesting that modifications to the compound can influence its efficacy against cancer cells .

Table 1: Comparative Anticancer Activity of Nitro-Substituted Compounds

Compound NameStructure FeaturesCytotoxicity LevelTargeted Cancer Type
4-Nitro-1,3-diaryltriazeneNitro groups at para positionsHighLaryngeal carcinoma
This compoundSpirocyclic with sulfonyl and nitro groupsModerateVarious tumor types

Neurotransmitter Modulation

The compound's structural similarities to neurotransmitter receptor modulators suggest potential applications in treating cognitive disorders. Studies have indicated that related compounds can interact with muscarinic receptors, which are involved in cognitive functions . This interaction may lead to antiamnesic effects, making it a candidate for further investigation in neuropharmacology.

Antiangiogenic Activity

Recent studies on nitrobenzoate-derived compounds indicate their potential as antiangiogenic agents. Compounds like X8 have demonstrated the ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests that similar compounds, including our target molecule, could also exhibit antiangiogenic properties.

Study on 1-Oxa-4,8-Diazaspiro Compounds

A study focused on the synthesis and evaluation of various 1-oxa-4,8-diazaspiro compounds highlighted their potential as anticancer agents. The introduction of nitro groups was found to enhance their biological activity significantly .

Evaluation of Nitrobenzoate Compounds

Research into nitrobenzoate-derived compounds has revealed their broad range of biological activities, including anticancer effects and anti-inflammatory properties. These findings support the hypothesis that this compound may share similar mechanisms of action .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the spirocyclic core via cyclization of appropriate amine and ketone precursors under anhydrous conditions to avoid hydrolysis .
  • Step 2 : Introduction of the 4-methylbenzenesulfonyl (tosyl) group using sulfonylation reagents (e.g., tosyl chloride) in inert solvents like dichloromethane .
  • Step 3 : Functionalization with the 4-nitrobenzoyl group via nucleophilic acyl substitution or coupling reactions . Key parameters: Temperature (often 0–60°C), solvent polarity, and reaction time (4–12 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify spirocyclic connectivity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Stable in anhydrous DMSO or ethanol at –20°C for weeks .
  • Long-term : Store under nitrogen at –80°C to prevent sulfonyl group hydrolysis or nitro group reduction .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of spirocyclic derivatives like this compound?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while THF improves cyclization .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar spirocyclic compounds?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with fluoro groups) to isolate pharmacophores .
  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) to identify outliers .

Q. What computational methods predict the environmental fate of this compound?

  • QSAR Modeling : Estimate biodegradability and toxicity using parameters like logP (calculated: ~3.2) and topological polar surface area (~90 Ų) .
  • Molecular Dynamics Simulations : Assess interactions with soil organic matter or aquatic enzymes .

Methodological Guidance

Q. How to design experiments investigating the compound’s potential as a kinase inhibitor?

  • Kinase Panel Screening : Test against a library of 100+ kinases at 10 µM to identify hits .
  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) for kinetic profiling .

Q. What protocols mitigate challenges in characterizing the spirocyclic core via X-ray crystallography?

  • Crystal Growth : Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction .
  • Data Collection : Use synchrotron radiation for high-resolution structures (<1.5 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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